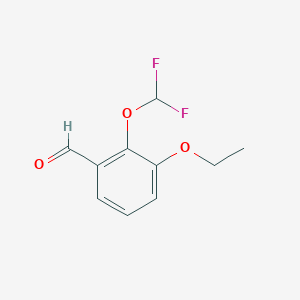

2-(Difluoromethoxy)-3-ethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

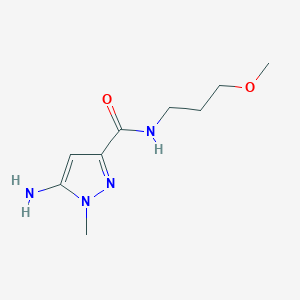

2-(Difluoromethoxy)-3-ethoxybenzaldehyde (DMEB) is a synthetic compound commonly used in scientific research. It is an aldehyde, which is a type of organic compound containing a carbonyl group with two hydrogen atoms attached to it. DMEB is known to have a wide range of applications in the fields of biochemistry, physiology, and organic synthesis.

Scientific Research Applications

Electroreductive Deuteroarylation

This compound could potentially be used in electroreductive deuteroarylation of alkenes . This process involves the site-specific introduction of deuterium, which holds significant application value in nuclear magnetic resonance analysis, the exploration of reaction mechanisms, and research in drug metabolism .

Medicinal Applications

Difluoromethoxy benzene derivatives, which include 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, have been investigated for their efficacy as antibacterial products and anaesthetics . They also feature in commercially available drugs like Roflumilast, a selective enzyme inhibitor used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease .

Technological Applications

The high polarity of the electronegative fluorine atoms, combined with the potential aromatic stacking interactions of the phenyl groups, make difluoromethoxy phenyls invaluable components for the construction of nematic liquid crystals containing permanent dipoles . These are primarily used in the development of liquid crystal displays .

Agricultural Applications

The difluoromethoxy phenyl motif also features in a number of pesticides and herbicides . For example, it is found in Flucythrinate and Pyraflufen .

Pulmonary Fibrosis Treatment

Compounds similar to 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), have been evaluated for their effects on pulmonary fibrosis . Research aims to determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .

properties

IUPAC Name |

2-(difluoromethoxy)-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-6,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGGCFDPFCYQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OC(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-3-ethoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)

![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)

![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)

![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)

![{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2692969.png)

![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)